

# An In-depth Technical Guide to Dihexyl Ether (CAS 112-58-3)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dihexyl ether**, also known as 1-hexoxyhexane, is a hydrophobic organic solvent belonging to the dialkyl ether family.[1] Valued for its chemical stability, low reactivity, and compatibility with nonpolar systems, it serves as a versatile medium in organic synthesis and various industrial applications.[1] Its long alkyl chains provide excellent solvency for hydrophobic compounds, making it a useful, albeit specialized, solvent in laboratory and industrial settings.[1] This guide provides a comprehensive overview of **dihexyl ether**, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and purification, spectral data for its characterization, and essential safety and handling information.

# **Chemical and Physical Properties**

**Dihexyl ether** is a colorless, stable liquid with a mild odor.[2][3] It is characterized by its low solubility in water and miscibility with many organic solvents.[2][3] The key physical and chemical properties of **dihexyl ether** are summarized in the tables below.

## **Table 1: General and Physical Properties**



Property	Value	Reference(s)
Molecular Formula	C12H26O	[2][4]
Molecular Weight	186.33 g/mol	[5][6]
Appearance	Colorless liquid	[2]
Odor	Mild, pleasant	[2]
Boiling Point	228-229 °C	[5][7]
Melting Point	-43 °C	[3]
Density	0.793 g/mL at 25 °C	[5][7]
Refractive Index (n20/D)	1.4204	[5][7]
Vapor Pressure	0.0582 hPa @ 20°C, 0.148 mmHg @ 25°C	[3][6]
Water Solubility	2.71 mg/L at 20 °C	[8]
logP (o/w)	5.117 (estimated)	

**Table 2: Identifiers** 

Identifier	Value	Reference(s)
CAS Number	112-58-3	[2][5]
EC Number	203-987-8	[5]
Beilstein Registry Number	1738177	[5]
PubChem CID	8198	[9]
SMILES	cccccoccccc	[2][6]
InChI	InChI=1S/C12H26O/c1-3-5-7- 9-11-13-12-10-8-6-4-2/h3- 12H2,1-2H3	[2]
InChlKey	BPIUIOXAFBGMNB- UHFFFAOYSA-N	[2]



**Table 3: Safety and Hazard Information** 

Parameter	Value	Reference(s)
Flash Point	78 °C (172.4 °F) - closed cup	[5]
Hazard Classifications	Aquatic Acute 1, Aquatic Chronic 2, Skin Sens. 1B	[5]
Signal Word	Warning	[5]
Hazard Statements	H317 (May cause an allergic skin reaction), H410 (Very toxic to aquatic life with long lasting effects)	[5][10]
Precautionary Statements	P261, P272, P273, P280, P302 + P352, P333 + P313	[5]
LD50 (Oral, rat)	30900 mg/kg	[11]
LD50 (Dermal, rabbit)	6 mL/kg	[11]
WGK Germany	2	[5][11]

# **Experimental Protocols**

Detailed methodologies for the synthesis, purification, and analysis of **dihexyl ether** are provided below.

## **Synthesis of Dihexyl Ether**

Two primary methods for the synthesis of **dihexyl ether** are the acid-catalyzed dehydration of 1-hexanol and the Williamson ether synthesis.

This method involves the removal of water from two molecules of 1-hexanol to form the ether, typically using a strong acid catalyst and a Dean-Stark apparatus to drive the equilibrium towards the product.

#### Materials:

1-Hexanol (n-hexyl alcohol)



- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- 5% Sodium hydroxide (NaOH) solution
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Water

#### Equipment:

- Round bottom flask
- Dean-Stark apparatus
- Condenser
- · Heating mantle
- Separatory funnel
- Distillation apparatus (for fractional distillation)

#### Procedure:

- Assemble a Dean-Stark apparatus with a round bottom flask and a condenser.
- Add a small amount of water to the collection arm of the Dean-Stark apparatus.
- In the round bottom flask, combine 61 mL (50 g) of n-hexyl alcohol and slowly add 3.5 mL (6 g) of concentrated sulfuric acid with cooling and swirling.
- Heat the mixture gently to reflux. Water and n-hexyl alcohol will begin to collect in the Dean-Stark apparatus. The denser water will separate to the bottom, and the lighter n-hexyl alcohol will return to the reaction flask.
- Continue heating for approximately 90 minutes, during which the temperature in the flask may rise to 180°C. The reaction is considered complete when about 5 mL of water has been collected.



- Allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a separatory funnel containing water.
- Separate the upper organic layer.
- Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water.
- Dry the crude **dihexyl ether** over anhydrous potassium carbonate.
- Filter the dried product into a distillation flask.
- Purify the crude ether by fractional distillation, collecting the fraction boiling between 221-223
   °C.

This classic SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of the symmetrical **dihexyl ether**, 1-hexanol is first converted to its alkoxide, which then reacts with a 1-halo-hexane.

#### Materials:

- 1-Hexanol
- Sodium hydride (NaH) or Sodium metal (Na)
- 1-Bromohexane or 1-iodohexane
- · Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent
- Water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Equipment:

Two-neck round bottom flask

## Foundational & Exploratory



- Reflux condenser
- Addition funnel
- · Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a dry two-neck round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-hexanol to an anhydrous solvent such as THF.
- Slowly add sodium hydride (or small pieces of sodium metal) to the stirred solution at 0 °C.
   The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium hexoxide.
- Slowly add 1-bromohexane (or 1-iodohexane) to the alkoxide solution via an addition funnel at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.



• The resulting crude **dihexyl ether** can be further purified by fractional distillation.

## **Purification of Dihexyl Ether**

Purification is crucial to remove unreacted starting materials, byproducts, and any peroxides that may have formed.

Procedure for Peroxide Removal and Final Purification:

- Peroxide Test: Before purification, test for the presence of peroxides using commercial test strips or by adding an aqueous solution of potassium iodide. A yellow or brown color indicates the presence of peroxides.
- Peroxide Removal (if necessary): Shake the dihexyl ether with an equal volume of a freshly prepared 5% aqueous solution of ferrous sulfate (FeSO<sub>4</sub>). Separate the layers and discard the aqueous layer.
- Washing: Wash the ether sequentially with water, 5% aqueous sodium hydroxide to remove any acidic impurities, and finally with water until the washings are neutral.
- Drying: Dry the washed ether over a suitable drying agent such as anhydrous calcium chloride or magnesium sulfate. For very dry ether, it can be stood over sodium wire.
- Fractional Distillation: Set up a fractional distillation apparatus.[12][13][14][15][16] Add the dried ether to the distillation flask along with boiling chips. Carefully distill the ether, collecting the fraction that boils at the correct temperature (228-229 °C at atmospheric pressure).[5][7] Ensure the distillation is not taken to dryness to avoid concentrating any residual peroxides.

## **Analytical Protocols**

GC-MS is a powerful technique for assessing the purity of **dihexyl ether** and identifying any impurities.

#### Instrumentation:

Gas chromatograph coupled to a mass spectrometer.



 Capillary column suitable for nonpolar compounds (e.g., a 5% phenyl methyl siloxane column).

#### Typical GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
  - o Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: Increase to 250 °C at a rate of 10 °C/min.
  - Final hold: Hold at 250 °C for 5 minutes.
- MS Interface Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

#### Sample Preparation:

- Dilute a small sample of the dihexyl ether in a suitable volatile solvent such as hexane or dichloromethane.
- Inject an appropriate volume (e.g., 1 μL) into the GC-MS system.

# Spectroscopic Data <sup>1</sup>H NMR Spectroscopy

The ¹H NMR spectrum of **dihexyl ether** is relatively simple due to the symmetry of the molecule.



- δ ~3.3-3.4 ppm (triplet, 4H): Protons on the carbons adjacent to the oxygen atom (-O-CH<sub>2</sub>-).
   The triplet is due to coupling with the adjacent methylene group.
- $\delta$  ~1.5-1.6 ppm (multiplet, 4H): Protons on the second carbon from the oxygen (-O-CH<sub>2</sub>-CH<sub>2</sub>-).
- $\delta$  ~1.2-1.4 ppm (multiplet, 12H): Protons of the three methylene groups in the middle of the hexyl chains.
- $\delta$  ~0.8-0.9 ppm (triplet, 6H): Protons of the terminal methyl groups (-CH<sub>3</sub>).

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum is also straightforward due to the molecule's symmetry.

- $\delta$  ~71 ppm: Carbon adjacent to the oxygen atom (-O-CH<sub>2</sub>-).
- $\delta$  ~32 ppm: Carbon atom in the second position from the oxygen.
- $\delta$  ~30 ppm: Carbon atom in the third position from the oxygen.
- $\delta$  ~26 ppm: Carbon atom in the fourth position from the oxygen.
- $\delta$  ~23 ppm: Carbon atom in the fifth position from the oxygen.
- δ ~14 ppm: Terminal methyl carbon (-CH<sub>3</sub>).

## Infrared (IR) Spectroscopy

The IR spectrum of **dihexyl ether** is characterized by the following key absorptions:

- 2950-2850 cm<sup>-1</sup>: Strong C-H stretching vibrations of the alkyl chains.
- 1465 cm<sup>-1</sup>: C-H bending (scissoring) vibrations of the methylene groups.
- ~1120 cm<sup>-1</sup>: Strong, characteristic C-O-C asymmetric stretching vibration, which is diagnostic for ethers.[4][6][17]

## **Mass Spectrometry (MS)**



Under electron ionization (EI), **dihexyl ether** undergoes characteristic fragmentation.

- Molecular Ion (M+): A weak peak at m/z = 186.
- Alpha-Cleavage: The most significant fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen atom.[18] This results in the loss of an alkyl radical. For dihexyl ether, this would be the loss of a pentyl radical (C₅H11) to give a prominent fragment at m/z = 115.
- C-O Bond Cleavage: Cleavage of the C-O bond can lead to the formation of a hexyl cation  $(C_6H_{13}^+)$  at m/z = 85.
- Other Fragments: Further fragmentation of the primary fragments leads to a series of smaller alkyl and oxygen-containing ions.

## **Applications**

**Dihexyl ether** has several applications in both laboratory and industrial settings:[1][2]

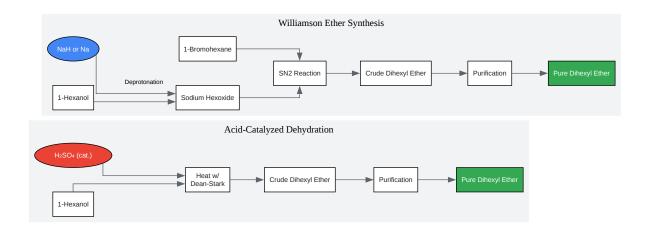
- Solvent: It is used as a reaction medium for various organic syntheses, particularly those requiring a high-boiling, nonpolar, and inert solvent.[1][3]
- Extraction Solvent: Its hydrophobicity and low water solubility make it suitable for extraction processes.[2][3] It has been specifically used as a supported liquid membrane in hollow-fiber liquid-phase microextraction for the determination of nitrophenolic compounds and as an extraction solvent for detecting avermectins in water.[3][5][17]
- Industrial Formulations: It finds use in coatings, lubricants, and oils as a carrier fluid, dispersant, or additive.[1][2]
- Foam Breaker: It can act as a foam-breaking agent in certain industrial processes.[3]

# Visualizations

## **Experimental Workflows and Logical Relationships**

Below are diagrams created using the DOT language to visualize key processes related to dihexyl ether.

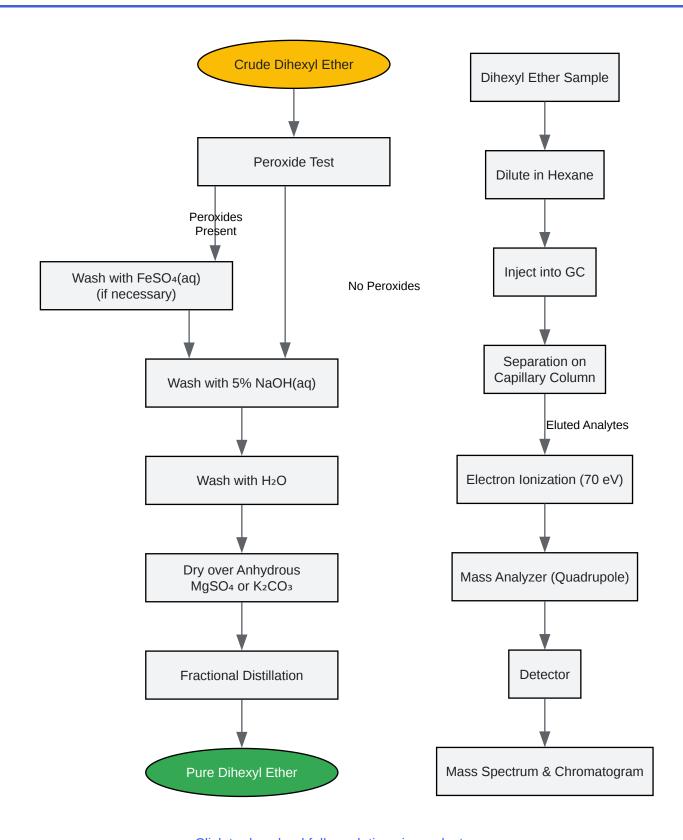




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Caption: Synthesis routes for dihexyl ether.





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